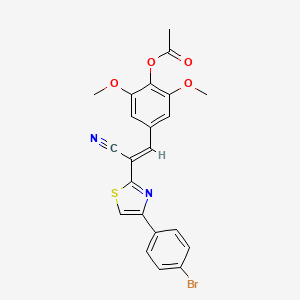

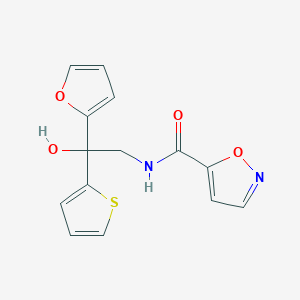

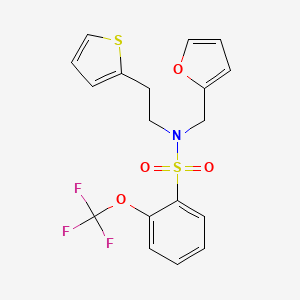

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide, also known as FIPI, is a small molecule inhibitor that has been used in scientific research to study the role of phospholipase D (PLD) in various cellular processes. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the lipid second messenger phosphatidic acid (PA). FIPI has been shown to specifically inhibit the activity of PLD and has therefore been used as a tool to investigate the functions of PLD in different biological systems.

Scientific Research Applications

Synthesis and Reactivity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide belongs to a class of compounds with diverse synthetic applications and reactivity profiles, particularly in the development of heterocyclic compounds, which are central to many areas of chemical research and pharmaceutical development. For instance, Aleksandrov et al. (2017) reported the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a process involving the coupling and treatment with P2S5 to obtain corresponding thioamide, which is reflective of the methodologies applicable to similar furan and thiophene-based compounds Aleksandrov & El’chaninov, 2017.

Antiprotozoal Activities

The compound's framework is similar to those studied for antiprotozoal activities. Patrick et al. (2007) synthesized a series of 3,5-diphenylisoxazoles, showing significant in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings highlight the potential of structurally related compounds, including isoxazole-carboxamides, in antiprotozoal research Patrick et al., 2007.

Fungicidal Activity and Molecular Docking

The synthesis and evaluation of various aromatic heterocyclic carboxamides, as reported by Banba et al. (2013), revealed compounds with high activity against gray mold, demonstrating the significance of furan and thiophene derivatives in fungicidal research. Their work, including docking studies with a fungus succinate dehydrogenase model, provides insights into the interaction mechanisms that could be relevant for the design of new fungicides Banba, Yoshikawa, & Katsuta, 2013.

Chelating Properties and Metal Complexes

The chelating properties of furan ring-containing ligands, as explored by Patel (2020), and their transition metal complexes demonstrate the compound's potential in coordination chemistry. The study on PFSA ligands and their antimicrobial activity suggests the broader applicability of furan derivatives in developing metal-based drugs Patel, 2020.

Antimicrobial Activities

Varde and Acharya (2017) investigated the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, revealing potential antifungal activity. This study underscores the versatility of furan-based compounds in synthesizing bioactive molecules with potential pharmaceutical applications Varde & Acharya, 2017.

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-13(10-5-6-16-20-10)15-9-14(18,11-3-1-7-19-11)12-4-2-8-21-12/h1-8,18H,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNBKUXSORTTQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=NO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2835511.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2835512.png)

![N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2835525.png)